[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
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Overview
Description
Compound 45, identified by the PubMed ID 8709105, is a synthetic organic compound. It is the highest affinity ligand identified in a series of forskolin analogues synthesized to assess structure-activity relationships for adenylyl cyclase isoforms . The molecular formula of compound 45 is C30H42N2O8, and it has a monoisotopic mass of 558.294128 Da .
Preparation Methods
The synthesis of compound 45 involves the modification of forskolin, a labdane diterpene produced by the Indian Coleus plant. The synthetic route includes the formation of forskolin carbamates, which are then subjected to various reaction conditions to yield compound 45 . The specific reaction conditions and industrial production methods are detailed in the original research article .
Chemical Reactions Analysis
Compound 45 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 45 has several scientific research applications, including:
Mechanism of Action
Compound 45 exerts its effects by binding to adenylyl cyclase isoforms, which are enzymes involved in the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This binding activates the enzyme, leading to an increase in cyclic adenosine monophosphate levels and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Compound 45 is unique among forskolin analogues due to its high affinity for adenylyl cyclase isoforms . Similar compounds include other forskolin analogues that have been synthesized to assess structure-activity relationships for adenylyl cyclase isoforms . These compounds differ in their chemical structures and affinities for adenylyl cyclase isoforms, highlighting the uniqueness of compound 45 .
Properties
Molecular Formula |
C30H42N2O8 |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C30H42N2O8/c1-8-27(5)17-21(35)30(37)28(6)20(34)12-14-26(3,4)23(28)22(24(38-18(2)33)29(30,7)40-27)39-25(36)32-16-13-19-11-9-10-15-31-19/h8-11,15,20,22-24,34,37H,1,12-14,16-17H2,2-7H3,(H,32,36)/t20-,22-,23-,24-,27-,28-,29+,30-/m0/s1 |
InChI Key |
PSLUFJFHTBIXMW-WYEYVKMPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCC4=CC=CC=N4 |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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